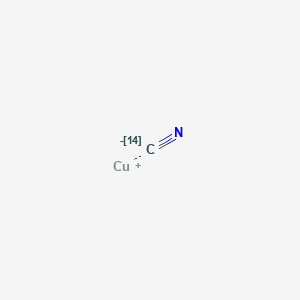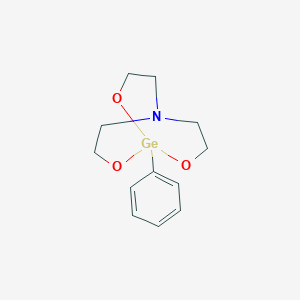
Nordefrin hydrochloride
Vue d'ensemble
Description
Chlorhydrate de Nordéphrine: est une catécholamine sympathomimétique utilisée principalement comme décongestionnant nasal topique et vasoconstricteur. Il s'agit d'un mélange racémique de lévo- et dextro-isomères, la lévonordéphrine étant significativement plus active pour augmenter la pression artérielle .
Applications De Recherche Scientifique
Nordefrin Hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for calibration and control.
Biology: Studied for its role as a minor neurotransmitter in the brain and its effects on biological systems.
Medicine: Utilized as a vasoconstrictor in local anesthetic solutions and as a nasal decongestant.
Industry: Employed in the production of various pharmaceutical formulations and as a research chemical.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles: La synthèse du chlorhydrate de nordéphrine implique la réaction de précurseurs appropriés dans des conditions contrôlées. Les voies de synthèse exactes et les conditions réactionnelles sont propriétaires et spécifiques au processus de fabrication. elle implique généralement l'utilisation de précurseurs de catécholamines et de réactifs spécifiques pour obtenir la structure chimique souhaitée .
Méthodes de production industrielle: La production industrielle de chlorhydrate de nordéphrine implique généralement une synthèse chimique à grande échelle dans des environnements contrôlés. Le processus garantit une pureté élevée et une cohérence du produit final. Les méthodes de production sont conçues pour répondre aux normes réglementaires strictes et aux protocoles d'assurance qualité .
Analyse Des Réactions Chimiques
Types de réactions: Le chlorhydrate de nordéphrine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont essentielles pour son activité biologique et sa stabilité .
Réactifs et conditions courants:
Oxydation: Des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium peuvent être utilisés.
Réduction: Des agents réducteurs comme le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont utilisés.
Substitution: Divers nucléophiles peuvent être utilisés pour les réactions de substitution, en fonction du produit souhaité.
Principaux produits formés: Les principaux produits formés à partir de ces réactions comprennent divers dérivés du chlorhydrate de nordéphrine, qui peuvent avoir des propriétés pharmacologiques différentes .
Applications de la Recherche Scientifique
Le chlorhydrate de nordéphrine a un large éventail d'applications de recherche scientifique:
Chimie: Utilisé comme étalon de référence en chimie analytique pour l'étalonnage et le contrôle.
Industrie: Employé dans la production de diverses formulations pharmaceutiques et comme produit chimique de recherche.
Mécanisme d'Action
Le chlorhydrate de nordéphrine exerce ses effets en imitant la forme moléculaire de l'adrénaline. Il se lie aux récepteurs alpha-adrénergiques de la muqueuse nasale, provoquant une vasoconstriction. Cette action réduit la congestion nasale et augmente la pression artérielle . Le mécanisme d'action du composé implique l'activation de cibles et de voies moléculaires spécifiques, conduisant à ses effets thérapeutiques .
Mécanisme D'action
Nordefrin Hydrochloride exerts its effects by mimicking the molecular shape of adrenaline. It binds to alpha-adrenergic receptors in the nasal mucosa, causing vasoconstriction. This action reduces nasal congestion and increases blood pressure . The compound’s mechanism of action involves the activation of specific molecular targets and pathways, leading to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Composés Similaires:
Lévonordéphrine: Un isomère plus actif du chlorhydrate de nordéphrine, utilisé dans des applications médicales similaires.
Phényléphrine: Un autre agent sympathomimétique utilisé comme décongestionnant nasal et vasoconstricteur.
Métaraminol: Un composé ayant des propriétés vasoconstrictives similaires, utilisé dans le traitement de l'hypotension.
Unicité: Le chlorhydrate de nordéphrine est unique en raison de sa composition isomérique spécifique et de son activité équilibrée en tant que vasoconstricteur. Sa combinaison de lévo- et dextro-isomères fournit une gamme plus large d'effets pharmacologiques par rapport à d'autres composés similaires .
Propriétés
IUPAC Name |
4-(2-amino-1-hydroxypropyl)benzene-1,2-diol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.ClH/c1-5(10)9(13)6-2-3-7(11)8(12)4-6;/h2-5,9,11-13H,10H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRJLEOWRVNBAOI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC(=C(C=C1)O)O)O)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6539-57-7 (Parent) | |
| Record name | Isoadrenaline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID80920974 | |
| Record name | 4-(2-Amino-1-hydroxypropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138-61-4, 1130-52-5 | |
| Record name | 1,2-Benzenediol, 4-(2-amino-1-hydroxypropyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=138-61-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoadrenaline hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-Amino-1-hydroxypropyl)benzene-1,2-diol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80920974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3,4-dihydroxyphenyl)-2-hydroxy-1-methylethylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.852 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2-Methyl-1,2-dihydrothieno[2,3-d][1,2,3]diazaborin-1-ol](/img/structure/B92951.png)




